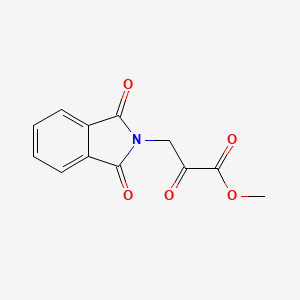

![molecular formula C18H15NO4 B2762596 N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide CAS No. 80881-76-1](/img/structure/B2762596.png)

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

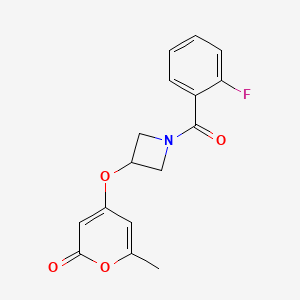

“N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide” is a compound that belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids . It has been studied for its therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H13NO3 . The molecular weight is 195.2151 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

Herbicide Metabolism and Environmental Impact

Research has shown that chloroacetamide herbicides like acetochlor and alachlor, which share structural similarities with N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide, are used in agriculture and have complex metabolic pathways in human and rat liver microsomes. These pathways involve bioactivation and can lead to the formation of potentially carcinogenic compounds (Coleman et al., 2000). Another study on soil reception and activity of acetochlor and other related herbicides demonstrated their interaction with environmental factors, influencing their efficacy and mobility in agricultural settings (Banks & Robinson, 1986).

Synthesis and Catalytic Applications

A study highlighted the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in dye production, using a novel catalyst developed for efficient hydrogenation (Zhang Qun-feng, 2008). This suggests potential catalytic applications in synthesizing derivatives of this compound.

Pharmacological Significance

In a study on N-Acetyldopamine derivatives from Periostracum Cicadae, derivatives structurally related to this compound were identified and analyzed for their medicinal properties, indicating potential pharmacological applications (Yang et al., 2015).

Chemical Properties and Structural Analysis

The spatial orientations of amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide were studied for their unique geometrical and chemical properties (Kalita & Baruah, 2010). Such studies can enhance the understanding of the chemical behavior of similar compounds, including this compound.

Safety and Hazards

Zukünftige Richtungen

The future directions of “N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide” could involve further studies on its therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer . More research is needed to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

Wirkmechanismus

Target of Action

The primary targets of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide are Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .

Mode of Action

It is known to interact with its targets, potentially influencing their enzymatic activity .

Biochemical Pathways

It is known that aralkylamine dehydrogenase is involved in the metabolism of aralkylamines, so this compound may influence related metabolic pathways .

Result of Action

Given its interaction with aralkylamine dehydrogenase, it may influence the metabolism of aralkylamines . .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide are intriguing. It has been identified as a promising inhibitor of EGFR and VEGFR-2, two enzymes that play crucial roles in the progression of triple-negative breast cancer (TNBC) . The compound interacts with these enzymes, potentially inhibiting their activity and thus affecting the biochemical reactions they are involved in .

Cellular Effects

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide has significant effects on various types of cells. In the context of TNBC, it influences cell function by potentially inhibiting the activity of EGFR and VEGFR-2 . These enzymes are associated with the progression of TNBC, and their inhibition could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide involves binding interactions with biomolecules, specifically EGFR and VEGFR-2 . By binding to these enzymes, the compound may inhibit their activity, leading to changes in gene expression and potentially slowing the progression of TNBC .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that the compound shows strong electronic characteristics and meets the ADMET and drug-likeness requirements

Metabolic Pathways

Given its potential interactions with EGFR and VEGFR-2, it is likely that the compound is involved in pathways related to these enzymes .

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11(20)19-13-5-8-17-15(9-13)16(21)10-18(23-17)12-3-6-14(22-2)7-4-12/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTGSNDKQDXXSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

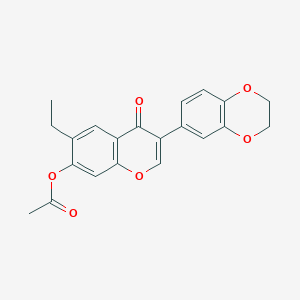

![Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762515.png)

![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]prop-2-enamide](/img/structure/B2762517.png)

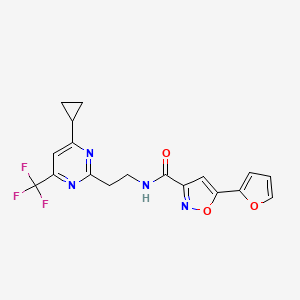

![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)

![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)

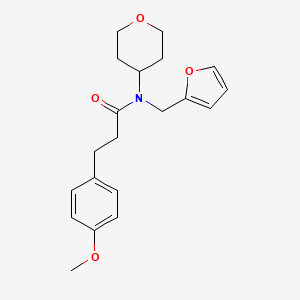

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762530.png)

![1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2762531.png)

![Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate](/img/structure/B2762533.png)

methylamine](/img/structure/B2762536.png)